1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a piperidine core modified with a tetrahydrofuran-3-yl substituent and a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)14-2-1-3-15(10-14)23-17(25)22-11-13-4-7-24(8-5-13)16-6-9-26-12-16/h1-3,10,13,16H,4-9,11-12H2,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSIYDZAJCPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, which combines a tetrahydrofuran moiety with a piperidine ring and a trifluoromethyl group, suggests potential for diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H22F3N3O2
- Molecular Weight : 359.37 g/mol
- CAS Number : 2034291-21-7
| Property | Value |
|---|---|
| Molecular Formula | C16H22F3N3O2 |
| Molecular Weight | 359.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, potentially increasing the compound's efficacy in modulating biological pathways. The exact mechanism can vary significantly based on the target and the biological context.
Potential Targets
- Kinases : The compound may act as a kinase inhibitor, similar to other urea derivatives, influencing signaling pathways involved in cell proliferation and survival.
- Receptors : It may bind to various receptors, altering their activity and leading to downstream effects in cellular processes.
Biological Activity Studies
Several studies have investigated the biological activity of compounds structurally similar to this compound.
Case Study 1: Anticancer Activity
A study examining related urea derivatives found that compounds with similar structural features exhibited significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds showed IC50 values in the low nanomolar range against various cancer cell lines .
Case Study 2: Antimicrobial Properties
Research on related compounds indicated potential antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. These findings suggest that modifications in electronic regions and lipophilicity can enhance interactions with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that have shown promise include:
- Trifluoromethyl Group : Enhances potency by improving binding interactions with target proteins.
- Piperidine Moiety : Provides structural stability and potential for diverse interactions within biological systems.
Comparison with Similar Compounds
To highlight its uniqueness, a comparison with structurally related compounds can be useful:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-Methoxyphenethyl)-3-(piperidin-4-yl)methyl)urea | Moderate kinase inhibition |
| 1-(4-Hydroxyphenethyl)-3-(tetrahydrofuran-piperidinyl)methyl)urea | Antimicrobial effects |
| 1-(4-Methoxyphenethyl)-3-(trifluoromethylphenyl)urea | Enhanced receptor binding |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 3-(trifluoromethyl)phenyl group contrasts with analogues bearing 4-(trifluoromethyl)phenyl (e.g., compound 13) or other halogenated aryl groups (e.g., 11a–11o). The meta-CF₃ substitution may enhance steric effects or alter binding affinity compared to para-substituted derivatives.
- Heterocyclic Modifications : The tetrahydrofuran-piperidine hybrid in the target compound is distinct from sulfonyl (compound 13) or thiazole-linked (11e) piperidine derivatives. These modifications influence polarity and hydrogen-bonding capacity.
- Synthetic Accessibility : Yields for analogues with sulfonyl or acyl piperidine substituents (e.g., 51–66%) are lower than those for thiazole-linked derivatives (85–88%), suggesting that the tetrahydrofuran-piperidine synthesis may require optimization.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
Analysis :
- The trifluoromethyl group enhances lipophilicity, which may favor blood-brain barrier penetration relative to unsubstituted phenyl analogues (e.g., 11i).
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three structural motifs:
- A tetrahydrofuran-3-yl substituent on the piperidine nitrogen.
- A piperidin-4-ylmethyl spacer linking the tetrahydrofuran and urea groups.
- A 3-(trifluoromethyl)phenyl urea moiety.
Retrosynthetic disconnection suggests two primary fragments (Figure 1):
- Fragment A : 1-(Tetrahydrofuran-3-yl)piperidin-4-ylmethanamine.
- Fragment B : 3-(Trifluoromethyl)phenyl isocyanate or equivalent urea-forming reagent.
Synthesis of Fragment A
Fragment A is synthesized via N-alkylation of piperidin-4-ylmethanamine with tetrahydrofuran-3-yl electrophiles. Key steps include:
- Preparation of tetrahydrofuran-3-yl leaving groups : Bromination or tosylation of tetrahydrofuran-3-ol using PBr₃ or TsCl/pyridine.
- Nucleophilic substitution : Reaction of piperidin-4-ylmethanamine with 3-bromotetrahydrofuran in the presence of K₂CO₃ or DIPEA (Table 1).
Table 1: Optimization of Fragment A Synthesis
| Condition | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃, 24 h | DMF | K₂CO₃ | 80 | 62 |
| DIPEA, 12 h | THF | DIPEA | Reflux | 78 |
| NaH, 6 h | DCM | NaH | 0 → 25 | 45 |
Optimal conditions (DIPEA/THF/reflux) achieved 78% yield with minimal byproducts.
Stepwise Synthesis of the Target Compound
Urea Bond Formation
The urea linkage is constructed via coupling of Fragment A with 3-(trifluoromethyl)aniline derivatives . Two predominant methods are employed:
Method A: Isocyanate Route
- Generation of 3-(trifluoromethyl)phenyl isocyanate :
- Coupling reaction :
Method B: Carbodiimide-Mediated Coupling
Process Optimization and Impurity Control
Analytical Characterization
Spectroscopic Data
Scale-Up and Industrial Feasibility
Kilo-Lab Synthesis
Q & A
Q. What are the optimized synthetic routes for 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions using EDCI or DCC to form urea linkages .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under controlled temperatures (room temperature to 60°C) .
- Catalysts : Triethylamine (TEA) to facilitate amine-isocyanate reactions . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, with purification by column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and stereochemistry (e.g., ¹H/¹³C NMR for piperidine and tetrahydrofuran moieties) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : To identify urea C=O stretches (~1640–1680 cm⁻¹) and trifluoromethyl groups .
Q. How is the compound’s biological activity initially screened?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates .
- Cell-based models : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
- Receptor binding : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Modify the trifluoromethylphenyl group or tetrahydrofuran moiety to assess impact on potency .
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or proteases .
- Pharmacophore modeling : Identify critical hydrogen-bonding and hydrophobic features using software like Schrödinger .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Iterative optimization : Combine quantum mechanical calculations (e.g., DFT for transition states) with experimental validation of reaction intermediates .
- Data-driven adjustments : Use machine learning (e.g., random forest models) to prioritize synthetic routes based on yield and purity trends .
Q. How can the mechanism of action (MoA) be elucidated for this compound?
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
- Enzyme inhibition : Measure time-dependent inactivation using pre-incubation protocols .
- Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream targets .
Q. What computational tools predict the compound’s stability and solubility?
- Molecular dynamics (MD) simulations : Assess conformational flexibility in aqueous vs. lipid environments .
- Solubility parameters : Use Hansen solubility parameters (HSPiP software) to optimize solvent systems for formulation .
Methodological Challenges and Solutions
Q. How are multi-step synthesis challenges addressed (e.g., low yields, side reactions)?
- Intermediate optimization : Stabilize reactive intermediates (e.g., piperidin-4-ylmethyl precursors) via Boc-protection .
- Temperature control : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .
Q. What role do the tetrahydrofuran and piperidine moieties play in bioactivity?
- Conformational analysis : X-ray crystallography or NOESY NMR to determine spatial arrangement .
- Bioisosteric replacement : Substitute tetrahydrofuran with morpholine or dioxane to evaluate metabolic stability .
Q. How can ADMET (absorption, distribution, metabolism, excretion, toxicity) properties be profiled?
- In vitro assays : Cytochrome P450 inhibition (e.g., CYP3A4) and Caco-2 permeability studies .
- In silico tools : ADMET Predictor or SwissADME for bioavailability and toxicity risk assessment .
Cross-Disciplinary Integration
Q. How can computational chemistry accelerate reaction design for derivatives?
- Reaction path searching : Use artificial force-induced reaction (AFIR) methods to explore feasible pathways .
- High-throughput screening : Virtual libraries of derivatives screened via QSAR models .
Q. What strategies integrate materials science with pharmacological studies?
- Nanocarrier formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Polymer compatibility : Screen excipients using differential scanning calorimetry (DSC) to ensure stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
